molecular formula C13H10BrFO B182048 1-(Benzyloxy)-3-bromo-5-fluorobenzene CAS No. 130722-44-0

1-(Benzyloxy)-3-bromo-5-fluorobenzene

Cat. No. B182048
Key on ui cas rn: 130722-44-0
M. Wt: 281.12 g/mol
InChI Key: GNKNCAKNJIQBSX-UHFFFAOYSA-N
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Patent
US05134148

Procedure details

Sodium hydride (50% w/w dispersion in mineral oil, 12.4 g) was added portionwise to a mixture of benzyl alcohol (26.7 ml) and dimethylacetamide (500 ml) and the mixture was stirred at ambient temperature for 1 hour. 1-Bromo-3,5-difluorobenzene (50 g) was added carefully to control the vigour of the ensuing exothermic reaction. The mixture was stirred at ambient temperature for 2 hours and the solvent was evaporated. The residue was partitioned between methylene chloride and water and the organic phase was washed with water (4×50 ml), dried (MgSO4) and evaporated. The residue was purified by distillation to give 3-benzyloxy-1-bromo-5-fluorobenzene (41.8 g, 57%), as a colourless liquid (b.p. 124°-130° C. at 0.3 mm Hg).
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
26.7 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Br:11][C:12]1[CH:17]=[C:16]([F:18])[CH:15]=[C:14](F)[CH:13]=1>CC(N(C)C)=O>[CH2:3]([O:10][C:14]1[CH:13]=[C:12]([Br:11])[CH:17]=[C:16]([F:18])[CH:15]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
26.7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the vigour of the ensuing exothermic reaction
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between methylene chloride and water
WASH
Type
WASH
Details
the organic phase was washed with water (4×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=C(C1)F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 41.8 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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